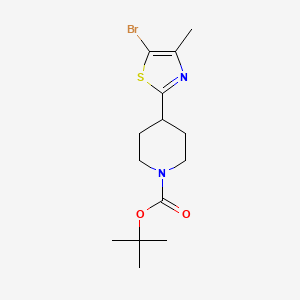

tert-Butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O2S/c1-9-11(15)20-12(16-9)10-5-7-17(8-6-10)13(18)19-14(2,3)4/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWDALULNWKCDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under acidic conditions to yield 5-bromo-4-methylthiazole.

Piperidine Ring Formation: The piperidine ring is formed by reacting 4-piperidone with tert-butyl chloroformate in the presence of a base such as triethylamine to yield tert-butyl 4-piperidinecarboxylate.

Coupling Reaction: The final step involves coupling the 5-bromo-4-methylthiazole with tert-butyl 4-piperidinecarboxylate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom on the thiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The thiazole ring can be oxidized to form sulfoxides or sulfones, while the piperidine ring can undergo reduction to form piperidines with different degrees of saturation.

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions (e.g., HCl in methanol) or basic conditions (e.g., NaOH in water).

Major Products

Substitution Products: Various substituted thiazoles depending on the nucleophile used.

Oxidation Products: Thiazole sulfoxides or sulfones.

Reduction Products: Reduced piperidine derivatives.

Hydrolysis Products: Piperidine carboxylic acids.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Chemical Reactions : It can undergo various reactions such as:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.

- Oxidation and Reduction : It can participate in oxidation-reduction reactions under specific conditions.

Biology

- Biological Activity : The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Research indicates that it may interact with specific biomolecules, influencing biological pathways.

- Mechanism of Action : Its mechanism involves binding to enzymes or receptors, modulating their activity, which can lead to various therapeutic effects.

Medicine

- Drug Development : The compound is investigated as a precursor for drug development, particularly in creating novel therapeutics targeting specific diseases.

- Pharmacological Studies : It has been evaluated for its pharmacological properties, including efficacy and safety profiles in preclinical studies.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure | Applications | Unique Features |

|---|---|---|---|

| tert-butyl 4-(5-bromo-2-pyridyl)piperazine-1-carboxylate | Structure | Drug development | Similar structure with piperazine ring |

| tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate | Structure | Specialty chemicals | Different substituent on piperidine ring |

| tert-butyl 4-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate | Structure | Intermediate synthesis | Unique bromopyrimidine moiety |

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of tert-butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine-1-carboxylate against various bacterial strains. Results showed significant inhibition of growth, indicating its potential as a new antimicrobial agent.

Case Study 2: Drug Development

In a recent investigation, researchers explored the use of this compound as a precursor for synthesizing new anti-cancer agents. The study demonstrated its effectiveness in modifying existing drug frameworks to enhance therapeutic efficacy against cancer cells.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine-1-carboxylate depends on its specific application and the biological target it interacts with. Generally, the thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its target. The bromine atom may participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs sharing the tert-butyl piperidine-1-carboxylate core but differing in substituents and heterocyclic systems. Key differences in molecular structure, physicochemical properties, and synthetic accessibility are highlighted below.

Structural and Physicochemical Comparison

*Estimated molecular formula for the pyrimidine analog based on structural analysis.

Key Observations

Heterocyclic Systems :

- Thiazole (Target Compound) : The brominated thiazole core is compact and electron-deficient, favoring nucleophilic substitution at the C5 bromine position .

- Indazole : Indazole derivatives exhibit bulkier substituents (e.g., methoxy, benzamido groups), increasing molecular weight and complexity.

Bromine Reactivity :

- Thiazole C5 Bromine : Highly reactive in Suzuki-Miyaura or Ullmann coupling reactions due to thiazole’s electron-withdrawing nature.

- Pyrimidine C5 Bromine : Less reactive than thiazole bromine due to pyrimidine’s inherent electron deficiency.

- Benzamido C3 Bromine : Positioned on a benzene ring, this bromine may participate in electrophilic aromatic substitution rather than cross-coupling .

Physicochemical Properties :

- Purity : Indazole derivatives achieve >99% HPLC purity, suggesting optimized synthetic protocols, while purity data for the thiazole and pyrimidine compounds are unavailable .

Biological Activity

tert-Butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine-1-carboxylate is a chemical compound with a unique molecular structure, characterized by its piperidine ring and thiazole moiety. Its molecular formula is C₁₄H₂₁BrN₂O₂S, and it has a molecular weight of approximately 361.3 g/mol . This compound is gaining attention in medicinal chemistry due to its potential biological activities, although comprehensive studies are still limited.

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is often associated with pharmacological properties.

- Thiazole Moiety : This five-membered ring containing sulfur and nitrogen is known for its diverse biological activities, including antimicrobial and anticancer effects.

- Bromine Substitution : The presence of bromine enhances the lipophilicity and may influence the interaction with biological targets .

Antimicrobial Properties

Compounds similar to tert-butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine have shown significant antimicrobial activity. Thiazole derivatives are well-documented for their efficacy against various pathogens. For example, studies indicate that thiazole-containing compounds can inhibit bacterial growth and possess antifungal properties .

Anticancer Activity

Research into thiazole derivatives has revealed promising anticancer activities. Compounds with similar structural motifs have been tested against several cancer cell lines, demonstrating cytotoxic effects. For instance, thiazoles have been linked to selective apoptosis in cancer cells, potentially through mechanisms involving the inhibition of key signaling pathways . The specific mechanisms of action for this compound remain to be fully elucidated but may involve interactions with proteins involved in cell proliferation and survival.

Neuroprotective Effects

Some thiazole derivatives exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The presence of the piperidine ring may enhance central nervous system penetration, making this compound a candidate for further investigation in neuropharmacology .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving the reaction of piperidine derivatives with thiazole precursors. This versatility allows for the exploration of various derivatives that may enhance biological activity or alter pharmacokinetic properties .

Comparative Analysis

To better understand the potential applications of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-butyl 4-(5-hydroxymethyl-4-methylthiazol-2-yl)piperidine-1-carboxylate | C₁₅H₂₄N₂O₃S | Hydroxymethyl group enhances solubility |

| tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | C₁₁H₂₀BrN₂O₂ | Lacks thiazole, simpler structure |

| 4-(5-bromo-thiazol-2-yl)-piperazine-1-carboxylic acid tert-butyl ester | C₁₂H₁₈BrN₃O₂S | Different nitrogen heterocycle |

This table illustrates the unique aspects of this compound, particularly its dual functionality as both an ester and a heterocyclic compound .

Case Studies and Research Findings

While specific case studies on this compound are sparse, related thiazole compounds have been investigated extensively in various research contexts:

- Anticonvulsant Activity : Thiazole derivatives have been shown to exhibit anticonvulsant properties in animal models, suggesting potential therapeutic applications in epilepsy treatment .

- Cytotoxicity Studies : In vitro studies on structurally similar compounds demonstrated significant cytotoxicity against human cancer cell lines, highlighting the need for further exploration into the mechanisms underlying this activity .

- Pharmacokinetic Profiles : Preliminary studies suggest that modifications to the thiazole or piperidine portions can significantly affect absorption and distribution characteristics, which are critical for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-Butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine-1-carboxylate?

- Methodology : A common approach involves coupling reactions between halogenated heterocycles and piperidine derivatives. For example, tert-butyl-protected piperidine can react with 5-bromo-4-methylthiazole precursors under reflux in 1,4-dioxane using potassium carbonate as a base. Purification via silica gel chromatography (hexane:ethyl acetate gradients) yields the product with >80% purity .

- Key Considerations : Optimize reaction time (1.5–3 h) and stoichiometric ratios (1:1.5 for piperazine:halogenated intermediate) to minimize byproducts like dehalogenated species .

Q. How is X-ray crystallography applied to confirm the structural integrity of this compound?

- Methodology : Single-crystal X-ray diffraction is performed at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (e.g., R-factor < 0.05) resolves bond lengths and angles, confirming the thiazole-piperidine linkage .

- Validation : Cross-check experimental data (e.g., triclinic crystal system, space group P1) against computational models to validate stereoelectronic effects .

Q. What purification techniques are recommended for isolating this compound?

- Methodology : After extraction with diethyl ether, silica gel chromatography (eluent: hexane/ethyl acetate, 8:1 to 4:1) effectively removes unreacted starting materials. For polar impurities, recrystallization in ethanol/water mixtures improves purity to >99% .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodology : Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., -HSQC) to distinguish regioisomers or bromine positional isomers. For example, discrepancies in NMR chemical shifts (δ 1.4–1.5 ppm for tert-butyl groups) may indicate incomplete Boc deprotection or solvent effects .

- Troubleshooting : Compare experimental NMR (if fluorinated analogs exist) or IR carbonyl stretches (1700–1750 cm) with computational predictions (DFT) .

Q. What strategies enhance the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodology : Convert the bromothiazole moiety into a boronate ester (e.g., via Miyaura borylation with bis(pinacolato)diboron). Use Pd(PPh) as a catalyst in THF at 80°C to couple with aryl halides, achieving >70% yield .

- Challenges : Steric hindrance from the tert-butyl group may require bulky ligands (e.g., SPhos) to stabilize the palladium intermediate .

Q. How does the bromothiazole moiety influence biological activity in kinase inhibition studies?

- Mechanistic Insight : The bromine atom acts as a hydrogen-bond acceptor, enhancing binding to kinase ATP pockets (e.g., BTK or JAK2). Molecular docking simulations (Glide SP mode) suggest the 4-methyl group reduces off-target interactions by occupying hydrophobic subpockets .

- Validation : Compare IC values of brominated vs. non-brominated analogs in cellular assays (e.g., HEK293T proliferation inhibition) .

Q. What are the challenges in scaling up synthesis without compromising yield?

- Process Chemistry : Transitioning from batch to flow chemistry reduces exothermic risks during bromination. Use in-line IR spectroscopy to monitor reaction progress and adjust residence time dynamically .

- Byproduct Management : Implement scavenger resins (e.g., QuadraPure™) to remove excess Pd catalysts post–cross-coupling .

Safety and Handling

Q. What safety precautions are necessary when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.